Methyl 4-aminonicotinate
Overview
Description
Methyl 4-aminonicotinate is an organic compound with the molecular formula C₇H₈N₂O₂. It is a derivative of nicotinic acid, specifically the methyl ester of 4-aminonicotinic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-aminonicotinate can be synthesized through the esterification of 4-aminonicotinic acid. One common method involves the reaction of 4-aminonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is typically heated under reflux conditions to facilitate the esterification process .
Reaction Conditions:
Reactants: 4-aminonicotinic acid, methanol
Catalyst: Concentrated sulfuric acid
Temperature: Reflux (approximately 75-85°C)
Duration: 20 hours
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of 4-aminonicotinic acid to a reactor containing methanol and sulfuric acid. The reaction mixture is maintained at the desired temperature and stirred continuously to ensure complete conversion. After the reaction, the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminonicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 4-aminonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-aminonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-aminonicotinate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release 4-aminonicotinic acid, which may have its own biological effects. The compound’s interactions with enzymes and receptors are areas of active research .
Comparison with Similar Compounds
Methyl 4-aminonicotinate is unique due to its specific structure and functional groups. Similar compounds include:
Methyl nicotinate: Used as a rubefacient in topical preparations.
Methyl 5-aminonicotinate: Another derivative with similar applications in organic synthesis.
Methyl 2-methoxynicotinate: Known for its use in the synthesis of fused pyridones
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
methyl 4-aminopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCARFFAPQGYGBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343803 | |
Record name | Methyl 4-aminonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16135-36-7 | |
Record name | Methyl 4-aminonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-aminopyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 4-aminonicotinate in the synthesis of Clitidine?
A1: this compound serves as a crucial starting material in the enzymatic synthesis of Clitidine []. It acts as a substrate for the trans-glycosidation reaction catalyzed by pig-brain NADase. This enzyme transfers the ribosyl group from β-NAD to this compound, forming a novel NAD-analogue. This intermediate is then subjected to further enzymatic cleavages, ultimately yielding Clitidine.
Q2: Are there any alternative synthesis routes for Clitidine that don't involve this compound?
A2: While the provided research article [] focuses solely on the enzymatic synthesis utilizing this compound, other synthetic routes for Clitidine might exist. Further research and literature review focusing specifically on Clitidine synthesis would be necessary to explore alternative approaches.
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